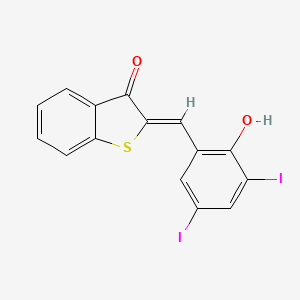
2-amino-8-(4-methylpiperazin-1-yl)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a sugar moiety and a piperazine ring. It is often studied for its potential biological and medicinal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, pH, and solvents are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reactors are employed to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted purines and modified sugar moieties, which can have different biological activities and properties .
Applications De Recherche Scientifique
2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of 2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methoxyguanosine: Similar structure but with a methoxy group instead of the piperazine ring.
Guanosine: Lacks the piperazine ring and has different biological properties.
Uniqueness
The presence of the piperazine ring in 2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE makes it unique compared to other similar compounds. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H23N7O5 |
|---|---|
Poids moléculaire |
381.39 g/mol |
Nom IUPAC |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylpiperazin-1-yl)-1H-purin-6-one |
InChI |
InChI=1S/C15H23N7O5/c1-20-2-4-21(5-3-20)15-17-8-11(18-14(16)19-12(8)26)22(15)13-10(25)9(24)7(6-23)27-13/h7,9-10,13,23-25H,2-6H2,1H3,(H3,16,18,19,26) |
Clé InChI |
HDCQGHNJHFUBMS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide](/img/structure/B14950714.png)
![N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B14950733.png)
![2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B14950741.png)
![3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid](/img/structure/B14950749.png)
![(4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone](/img/structure/B14950755.png)
![2-Benzamido-N-{1-[N'-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B14950761.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-diiodophenol)](/img/structure/B14950764.png)

![N-benzyl-4-(morpholin-4-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B14950786.png)
![N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide](/img/structure/B14950794.png)
![3-hydroxy-5-(3-hydroxyphenyl)-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14950797.png)
![N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14950799.png)

